Neboglamine (hydrochloride) Neboglamine (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC12941460
InChI: InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1
SMILES: CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.80 g/mol

Neboglamine (hydrochloride)

CAS No.:

Cat. No.: VC12941460

Molecular Formula: C13H25ClN2O3

Molecular Weight: 292.80 g/mol

* For research use only. Not for human or veterinary use.

Neboglamine (hydrochloride) -

Specification

Molecular Formula C13H25ClN2O3
Molecular Weight 292.80 g/mol
IUPAC Name (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1
Standard InChI Key HBFGFOLPJKUNCS-PPHPATTJSA-N
Isomeric SMILES CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl
SMILES CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl
Canonical SMILES CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl

Introduction

Chemical Identity and Structural Properties

Neboglamine hydrochloride is chemically designated as 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride. Its molecular formula is C13H25ClN2O3, with a molecular weight of 292.80 g/mol. The compound’s structure integrates a dimethylcyclohexyl group attached to glutamic acid, enhancing its solubility and bioavailability in pharmaceutical formulations.

Table 1: Key Chemical Properties of Neboglamine Hydrochloride

PropertyValue
Molecular FormulaC13H25ClN2O3
Molecular Weight292.80 g/mol
CAS Registry Number163000-63-3
SolubilityHighly soluble in aqueous solutions
Primary TargetGlycine site of NMDA receptors

The hydrochloride salt form ensures stability and facilitates parenteral administration, a critical factor in its preclinical testing.

Synthesis and Industrial Production

The synthesis of neboglamine hydrochloride involves the reaction of 4,4-dimethylcyclohexylamine with L-glutamine under controlled conditions. Industrial-scale production optimizes this process through advanced purification techniques, such as column chromatography, to achieve high yields (>85%) and purity (>98%).

Reaction Mechanism and Optimization

The condensation of 4,4-dimethylcyclohexylamine with L-glutamine occurs in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C, catalyzed by carbodiimide derivatives. Post-synthesis, the product is precipitated as the hydrochloride salt using hydrochloric acid. Process optimization focuses on minimizing byproducts like N-acylurea, which can form during carbodiimide-mediated couplings .

Scalability Challenges

Industrial production faces challenges in maintaining stereochemical integrity, as racemization during synthesis can reduce pharmacological efficacy. Patent EP1716115B1 discloses methods to mitigate this through low-temperature reactions (<40°C) and chiral resolution techniques.

Pharmacological Mechanisms

Neboglamine hydrochloride acts as a positive allosteric modulator at the glycine-binding site of NMDA receptors, enhancing glutamate-induced receptor activation without directly agonizing the strychnine-sensitive site. This mechanism restores NMDA-mediated synaptic plasticity, which is often impaired in schizophrenia and cognitive disorders.

Neuroprotective Effects

In rodent models, neboglamine (30 mg/kg i.p.) attenuates oxidative stress and apoptosis in hippocampal neurons exposed to β-amyloid peptides, suggesting utility in Alzheimer’s disease . The compound upregulates BDNF and synaptophysin expression, markers of neurogenesis and synaptic connectivity.

Therapeutic Applications

Schizophrenia and Psychotic Disorders

Neboglamine demonstrates efficacy in addressing both positive and negative symptoms of schizophrenia. In a phencyclidine (PCP)-induced hyperlocomotion model, pretreatment with neboglamine (30 mg/kg) reduced motor activity by 70%, comparable to clozapine but without sedative side effects . Notably, it improves cognitive flexibility in the Morris water maze test, a metric unaddressed by typical antipsychotics like haloperidol .

Table 2: Comparative Efficacy in Schizophrenia Models

TreatmentHyperlocomotion ReductionCognitive ImprovementSedation Risk
Neboglamine70%YesLow
Haloperidol85%NoHigh
Clozapine75%ModerateModerate

Toxicodependency and Addiction

Patent EP1940376B1 highlights neboglamine’s role in antagonizing drug dependency. Chronic morphine administration in rats increased motor activity by 128.6%, but neboglamine co-administration reduced this to 70.8%, indicating suppression of inverse tolerance . Similarly, it attenuated cocaine-seeking behavior by 50% in self-administration paradigms, likely via NMDA-mediated normalization of mesolimbic dopamine signaling .

Neurodegenerative Diseases

In a β-amyloid toxicity model, neboglamine (10–30 mg/kg/day for 14 days) preserved 80% of hippocampal neurons versus 40% in controls . These effects correlate with increased glutathione peroxidase activity and reduced lipid peroxidation.

Future Directions and Clinical Translation

While preclinical data are robust, human trials are pending. Priorities include:

  • Phase I Safety Trials: Establishing pharmacokinetics and dose-response relationships.

  • Biomarker Development: Identifying neuroimaging or electrophysiological correlates of target engagement.

  • Combinatorial Therapies: Pairing neboglamine with SSRIs or cognitive-behavioral therapies for enhanced efficacy.

Patent CA2567397C underscores neboglamine’s potential in treatment-resistant schizophrenia, a population underserved by current therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator